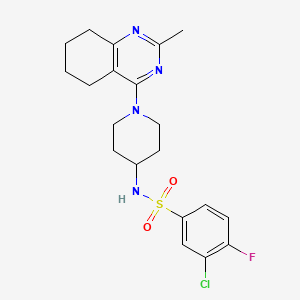
3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The compound also contains a tetrahydroquinazolin moiety, which is a type of heterocyclic compound that has been studied for its potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzenesulfonamide group would likely contribute to the overall polarity of the molecule, while the tetrahydroquinazolin and piperidinyl groups could potentially form intramolecular hydrogen bonds, affecting the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzenesulfonamide group could make the compound relatively polar, affecting its solubility in various solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present, which in turn would be affected by the compound’s polarity and potential for hydrogen bonding .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Cancer Therapy
A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, including the cytosolic ones (hCA I and II) and the transmembrane, tumor-associated ones (hCA IX and XII). These compounds showed significant inhibition of hCA IX, a validated drug target for anticancer agents, making them of interest for further medicinal and pharmacologic studies (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019). Another study highlighted the design, synthesis, and biological evaluation of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent CA IX inhibitors, further supporting their potential in anticancer therapy (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide model compounds were synthesized, showcasing how fluorescence can be quenched through a photo-induced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety. This demonstrates the compound's utility in pH probes and the study of fluorescence quenching mechanisms, which could have applications in bioimaging and sensors (Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003).
Tetrahydroquinazoline Derivatives Synthesis
The synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction was reported, providing valuable insights into the chemical behavior and structure of such compounds. This research contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methods for pharmacologically active compounds (Giuseppe Cremonesi, P. D. Croce, M. Gallanti, 2010).
Antimicrobial and Pharmacological Properties
The synthesis and evaluation of substituted fluoroquinolones under both conventional and microwave irradiation conditions were explored, highlighting the potential of these compounds for significant antimicrobial activity. This line of research is crucial for developing new antibiotics in the fight against resistant bacterial strains (Mutyala Veera Venkata Vara Prasad, V. Veranna, R. Rao, S. S. P. K. Darsi, 2017).
Direcciones Futuras
The future directions for research on this compound would likely depend on its bioactive properties. If the compound shows promise in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include studying the compound’s pharmacokinetics and pharmacodynamics, exploring potential therapeutic applications, and developing more efficient synthesis methods .
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2S/c1-13-23-19-5-3-2-4-16(19)20(24-13)26-10-8-14(9-11-26)25-29(27,28)15-6-7-18(22)17(21)12-15/h6-7,12,14,25H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMOBUNEOIGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)
![3-((2-Fluorobenzyl)thio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2753512.png)
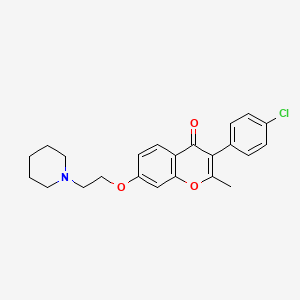



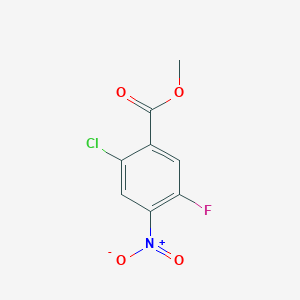
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)
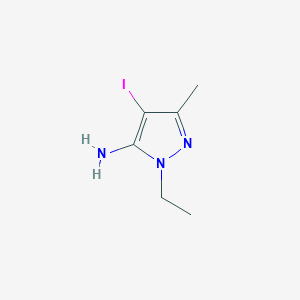
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)
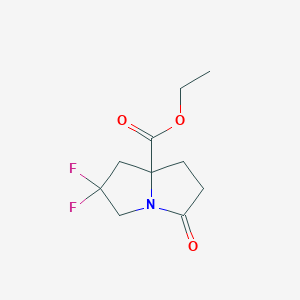
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)